2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Descripción
Propiedades
IUPAC Name |
2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S2.ClH/c1-5-7-13-28(6-2)34(31,32)18-10-8-17(9-11-18)23(30)26-24-21(22(25)29)19-12-14-27(16(3)4)15-20(19)33-24;/h8-11,16H,5-7,12-15H2,1-4H3,(H2,25,29)(H,26,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMLWBFIMFAQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride represents a class of tetrahydrothienopyridines that exhibit diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine core and a sulfamoyl group. Its molecular formula is with a molecular weight of approximately 543.14 g/mol. The unique structural features suggest significant interactions with biological targets.
Research indicates that the compound may function as an enzyme inhibitor and receptor modulator , potentially affecting various cellular pathways. The sulfamoyl group is particularly noteworthy for its role in enhancing the compound's affinity for specific targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It may interact with receptors modulating physiological responses, such as inflammatory mediators.
Biological Activities
The biological activities of this compound have been investigated across several studies:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, suggesting its utility in treating inflammatory diseases.
- Antimicrobial Effects : As part of the sulfonamide class, it may also possess antibacterial properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) and found IC50 values indicating effective inhibition of cell proliferation.
Cell Line IC50 (µM) MCF-7 15 MDA-MB-231 12 -
Inflammation Model :
- In a rodent model of acute inflammation, administration of the compound significantly reduced edema compared to control groups.
-
Antimicrobial Testing :
- The compound was tested against various bacterial strains (e.g., E. coli and S. aureus), showing minimum inhibitory concentrations (MIC) that suggest potential as an antibacterial agent.
Synthesis and Modification
The synthesis typically involves multi-step organic reactions to obtain high yields and purity. Techniques such as chromatography are often employed for purification. Modifications to the structure can enhance biological activity or alter pharmacokinetic properties.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with derivatives of the thieno[2,3-c]pyridine family, particularly 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1215514-80-9). Key differences include:
N-substituents on the sulfamoyl group: The target compound has N-butyl-N-ethyl groups, whereas the analogue features N-butyl-N-methyl.
Position 6 substituent : The target compound’s isopropyl group introduces greater steric hindrance compared to the analogue’s methyl group, which may reduce metabolic oxidation rates .
NMR Spectral Analysis
Comparative NMR studies (e.g., δH chemical shifts) reveal distinct differences in regions corresponding to the sulfamoyl benzamido and thieno-pyridine moieties. For example, in the analogue (CAS: 1215514-80-9), protons near the methyl group at position 6 exhibit upfield shifts (δH ~1.2–1.5 ppm) compared to the isopropyl group (δH ~1.5–2.0 ppm) in the target compound. These shifts correlate with electronic and steric effects, influencing binding pocket interactions .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify critical factors influencing yield and purity. For example, fractional factorial designs or response surface methodologies (RSM) can minimize the number of experiments while maximizing data quality. Cross-validate results with HPLC and NMR to confirm structural integrity .
Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?
Methodological Answer: Conduct accelerated stability studies using high-throughput pH-varied buffers (e.g., pH 3–9) and monitor degradation via LC-MS and UV-Vis spectroscopy. Pair this with kinetic modeling (e.g., Arrhenius plots) to predict long-term stability. Include control experiments with inert atmospheres to isolate pH-specific degradation pathways .
Q. How should researchers design initial bioactivity screening assays for this compound?
Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. Use dose-response curves with at least 8 concentrations in triplicate to calculate IC₅₀ values. Validate results with orthogonal assays (e.g., SPR for binding kinetics) to reduce false positives .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental data and predicted reaction mechanisms?
Methodological Answer: Perform density functional theory (DFT) calculations to map potential energy surfaces and identify transition states. Compare computational intermediates with experimental spectroscopic data (e.g., IR, Raman) to validate mechanistic pathways. Use Bayesian inference to quantify uncertainties in conflicting datasets .
Q. What strategies are recommended for integrating heterogeneous catalytic data with homogeneous reaction systems for this compound?
Methodological Answer: Employ reaction engineering principles (e.g., Thiele modulus analysis) to differentiate mass transfer limitations from intrinsic kinetics. Use in situ FTIR or XAS to monitor active sites in heterogeneous catalysts. Apply microkinetic modeling to reconcile discrepancies between batch and flow reactor data .
Q. How can researchers address discrepancies in solubility data obtained from different characterization methods?
Methodological Answer: Cross-validate solubility measurements using nephelometry (turbidity), gravimetric analysis, and HPLC. Account for polymorphic forms via PXRD and DSC. Apply the van’t Hoff equation to assess temperature-dependent solubility and identify outliers caused by metastable phases .
Data Analysis & Experimental Design
Q. What advanced statistical methods are suitable for analyzing multivariate data from high-throughput screening of derivatives?
Methodological Answer: Use principal component analysis (PCA) or partial least squares regression (PLS-R) to reduce dimensionality and correlate structural features (e.g., substituent electronegativity) with bioactivity. Implement machine learning (e.g., random forests) for predictive modeling, validated via k-fold cross-validation .
Q. How should researchers design experiments to investigate synergistic effects between this compound and co-administered drugs?
Methodological Answer: Apply combination index (CI) methods (e.g., Chou-Talalay) in cell-based assays with fixed molar ratios. Use factorial designs to test additive, synergistic, or antagonistic interactions. Validate with transcriptomic profiling (RNA-seq) to identify pathway-level synergies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
